The synthesis of 1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine typically involves several key steps:
The molecular structure of 1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine features a pyrazole ring fused to a thiophene ring with a bromine substituent. Key aspects include:
The compound can be represented by its canonical SMILES notation: C(Cc1scc(Br)cc1)N2C=NN=C2, which reflects its structural complexity.
1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine can participate in various chemical reactions:
The mechanism of action for 1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine involves interaction with specific molecular targets within biological systems:
The physical and chemical properties of 1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amines are critical for understanding its behavior in various environments:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 258.14 g/mol |
| Appearance | Solid (typically) |
| Solubility | Soluble in organic solvents |
| Melting Point | Not extensively documented |
These properties influence its solubility, stability, and reactivity in different chemical environments .
The applications of 1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amines are diverse:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7